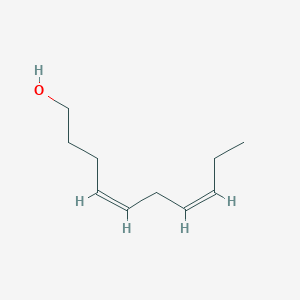

(4Z,7Z)-deca-4,7-dien-1-ol

CAS No.:

Cat. No.: VC13702823

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O |

|---|---|

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | (4Z,7Z)-deca-4,7-dien-1-ol |

| Standard InChI | InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6- |

| Standard InChI Key | NKODDQZVUPANMP-CWWKMNTPSA-N |

| Isomeric SMILES | CC/C=C\C/C=C\CCCO |

| SMILES | CCC=CCC=CCCCO |

| Canonical SMILES | CCC=CCC=CCCCO |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (4Z,7Z)-deca-4,7-dien-1-ol, defines its structure unambiguously:

-

A ten-carbon chain () with double bonds between carbons 4–5 and 7–8, both in the Z (cis) configuration.

-

A primary alcohol group () at carbon 1.

The Z configuration at both double bonds introduces significant steric hindrance, reducing molecular symmetry and enhancing polarity compared to trans isomers. This configuration also impacts boiling points, solubility, and intermolecular interactions.

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Synthetic Strategies

The synthesis of (4Z,7Z)-deca-4,7-dien-1-ol typically involves stereoselective methods to ensure the correct geometry of the double bonds. Two plausible routes include:

-

Cross-Metathesis:

Using Grubbs catalysts to couple shorter alkenes while preserving Z-configuration. For example, coupling 1,5-pentadiene derivatives with allylic alcohols under controlled conditions . -

Partial Hydrogenation of Diynols:

Selective hydrogenation of triple bonds in diynol precursors (e.g., deca-4,7-diyn-1-ol) using Lindlar’s catalyst to yield cis double bonds .

Industrial Scalability

Industrial production faces challenges in maintaining stereochemical purity. Continuous-flow reactors with immobilized catalysts are employed to enhance yield and reduce isomerization. Post-synthesis purification often involves fractional distillation or column chromatography to isolate the desired Z,Z-isomer .

Applications in Scientific Research

Role in Organic Synthesis

The compound serves as a bifunctional building block in organic chemistry:

-

The hydroxyl group enables esterification or etherification.

-

The diene system participates in Diels-Alder reactions, forming six-membered rings for pharmaceutical intermediates.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Acetic anhydride, | Deca-4,7-dien-1-yl acetate |

| Diels-Alder | Maleic anhydride, heat | Bicyclic adduct |

| Epoxidation | Epoxidized dienol |

| Compound | Target Microbe | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Deca-2,4,7-trien-1-ol | Staphylococcus aureus | 31.25 | Membrane disruption |

| (Hypothetical) | Escherichia coli | Pending research | Enzyme inhibition |

Challenges and Future Directions

-

Stereochemical Purity: Improving catalytic systems to minimize E-isomer formation during synthesis.

-

Biological Profiling: Systematic studies to validate antimicrobial, antifungal, or anticancer potential.

-

Industrial Optimization: Developing cost-effective purification techniques for large-scale applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume